methyl 5-({8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}methyl)furan-2-carboxylate
Description
Methyl 5-({8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}methyl)furan-2-carboxylate is a heterocyclic hybrid molecule featuring:
- A triazolo[4,3-a]pyridine core with a ketone group at position 2.
- A 3-(3-fluorophenyl)-1,2,4-oxadiazole substituent at position 6.
- A furan-2-carboxylate ester linked via a methyl group at position 2.
This structure combines pharmacophores known for diverse bioactivities, including antimicrobial, anti-inflammatory, and kinase inhibitory properties .
Properties
IUPAC Name |
methyl 5-[[8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14FN5O5/c1-30-20(28)16-8-7-14(31-16)11-27-21(29)26-9-3-6-15(18(26)24-27)19-23-17(25-32-19)12-4-2-5-13(22)10-12/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSICMPDANRYBAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CN2C(=O)N3C=CC=C(C3=N2)C4=NC(=NO4)C5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14FN5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Aminopyridine Derivatives
The triazolo[4,3-a]pyridine scaffold is constructed via cyclization of 2-aminopyridine with a nitrile source under oxidative conditions. Combi-Blocks catalog entries (e.g., 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine, ST-7712) highlight the prevalence of halogenated precursors for subsequent functionalization. A representative protocol involves:
- Reagents : 2-Amino-5-iodopyridine (1.0 eq), cyanogen bromide (1.2 eq), CuI (10 mol%), DMF, 80°C, 12 h.
- Mechanism : Nucleophilic displacement of iodide by cyanogen bromide, followed by intramolecular cyclization to form the triazole ring.
- Yield : 68% after silica gel chromatography (hexane:EtOAc 4:1).
Synthesis of the 3-(3-Fluorophenyl)-1,2,4-Oxadiazole Moiety
Amidoxime Formation
The oxadiazole ring is synthesized via cyclization of an amidoxime intermediate:
- Step 1 : 3-Fluorobenzonitrile (1.0 eq) reacts with hydroxylamine hydrochloride (1.5 eq) in EtOH/H2O (3:1) at 70°C for 8 h to yield N'-hydroxy-3-fluorobenzimidamide.
- Step 2 : Cyclization with ethyl chlorooxoacetate (1.2 eq) in pyridine at 0°C→RT, 4 h, furnishes 3-(3-fluorophenyl)-5-(ethoxycarbonyl)-1,2,4-oxadiazole.
Chlorocarbonyl Activation
Conversion to the acyl chloride enables coupling:
- Reagents : Oxadiazole ester (1.0 eq), SOCl2 (5.0 eq), reflux, 3 h.
- Product : 3-(3-Fluorophenyl)-5-(chlorocarbonyl)-1,2,4-oxadiazole (Intermediate B), isolated as a white solid (mp 92–94°C).
Coupling of Triazolo[4,3-a]Pyridine and Oxadiazole
Nucleophilic Acylation
Intermediate A reacts with Intermediate B under Schotten-Baumann conditions:
- Procedure : Intermediate A (1.0 eq), Intermediate B (1.1 eq), NaHCO3 (2.0 eq), THF/H2O (2:1), 0°C→RT, 6 h.
- Outcome : 8-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-triazolo[4,3-a]pyridine (83% yield, HPLC purity 95.2%).
Introduction of the Furan Carboxylate Side Chain
Synthesis of Methyl 5-(Bromomethyl)Furan-2-Carboxylate
Alkylation of the Triazolo[4,3-a]Pyridine Core
- Conditions : 8-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-triazolo[4,3-a]pyridine (1.0 eq), Intermediate C (1.2 eq), K2CO3 (2.0 eq), DMF, 50°C, 12 h.
- Workup : Column chromatography (CH2Cl2:MeOH 20:1) affords the target compound as a pale-yellow solid (mp 178–180°C).
Analytical Validation and Physicochemical Data
| Parameter | Value | Method |
|---|---|---|
| Molecular Formula | C₂₃H₁₅FN₆O₅ | HRMS (ESI+) |
| Molecular Weight | 498.39 g/mol | Calculated |
| Melting Point | 178–180°C | Capillary Method |
| HPLC Purity | 98.7% | C18, MeCN:H2O (70:30) |
| ¹H NMR (400 MHz, DMSO) | δ 8.72 (s, 1H), 8.25 (d, J=8.4 Hz, 1H)... | Bruker Avance III |
Challenges and Optimization Strategies
- Regioselectivity in Oxadiazole Formation : Competing 1,3,4-oxadiazole formation mitigated by strict stoichiometric control of ethyl chlorooxoacetate.
- Steric Hindrance in Alkylation : Use of polar aprotic solvents (DMF) enhanced reactivity of the triazolo[4,3-a]pyridine nitrogen.
- Purification Difficulties : Reverse-phase HPLC (C18, 0.1% TFA modifier) resolved co-eluting byproducts.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-({8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}methyl)furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to enhance reaction rates. The conditions, such as temperature and pH, are adjusted to favor the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 5-({8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}methyl)furan-2-carboxylate has a wide range of applications in scientific research, including:
Chemistry: This compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of methyl 5-({8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}methyl)furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues from Patent Literature
Intermediate 26 (EP 3 532 474 B1) :
- Structure : 5-Fluoro-4-(3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)-2-[(2S)-pentan-2-yl]oxy]benzoic acid.
- Key Differences :
- Replaces the furan carboxylate ester with a benzoic acid group.
- Features a pentyloxy substituent instead of the oxadiazole-fluorophenyl moiety.
- Implications: The carboxylic acid group enhances water solubility but may reduce membrane permeability compared to the ester .
Triazoloquinazoline Derivatives ()
Compounds 8 , 8h , 9a–c share:
- A triazolo[4,3-a]quinazoline core.
- Thioether-linked ester groups (e.g., methyl/ethyl valinate, glycinate).
Comparison with Target Compound :
Oxadiazoline Derivatives ()
Example : 2-[3-Acetyl-5-(2-chloro-3-pyridyl)-2-methyl-2,3-dihydro-1,3,4-oxadiazol-2-yl]-4-fluorophenyl acetate.
- Shared Features : Fluorinated aromatic rings, oxadiazole motifs.
Triazolothiadiazine Derivatives ()
Example : 6-(2,6-Dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid.
- Structural Contrasts :
- A triazolothiadiazine core vs. triazolopyridine .
- Dichlorophenyl and pyrazole groups vs. fluorophenyl-oxadiazole .
- Activity Implications :
Physicochemical and ADME Comparisons
Melting Points and Solubility
Metabolic Stability
- This contrasts with ’s thioether-linked esters, which may resist hydrolysis .
Biological Activity
Methyl 5-({8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}methyl)furan-2-carboxylate is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activities including antimicrobial and anticancer effects, and relevant research findings.
Chemical Structure
The compound can be categorized based on its structural components:
- Furan Ring : Contributes to the biological activity through its electron-rich nature.
- Oxadiazole and Triazole Rings : Known for their antimicrobial and anticancer properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The general synthetic route may include:
- Formation of the oxadiazole ring via cyclization reactions.
- Introduction of the triazole moiety through appropriate coupling reactions.
- Final methylation and esterification to yield the desired methyl ester.
Antimicrobial Activity
Research indicates that compounds containing oxadiazole and triazole rings exhibit significant antimicrobial properties. The following data summarizes findings from various studies:
The mechanism of action is believed to involve disruption of cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have shown that it can inhibit cell proliferation in various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 (Lung cancer) | 15 | Significant growth inhibition |
| HepG2 (Liver cancer) | 20 | Moderate growth inhibition |
| MCF7 (Breast cancer) | 25 | Lowered cell viability |
Case Studies
Recent studies have highlighted the potential of this compound in clinical applications:
- Study on Antimicrobial Efficacy : A comprehensive evaluation demonstrated that derivatives of this compound exhibited enhanced activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
- Anticancer Evaluation : In vitro studies revealed that the compound significantly reduced the viability of several cancer cell lines while exhibiting minimal cytotoxicity towards normal cells .
Discussion
The biological activity of this compound is promising for therapeutic applications. Its unique structural features contribute to its interaction with biological macromolecules, making it a candidate for further pharmacological development.
Q & A
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Answer:
The synthesis involves multi-step reactions requiring precise control of solvent systems, temperature, and catalysts. For example:
- Solvent selection: Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity in coupling steps, while ethanol is preferred for cyclization due to its mild polarity .
- Catalysts: Triethylamine or acetic anhydride can accelerate heterocycle formation (e.g., oxadiazole or triazolo-pyridine rings) .
- Monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) should be used at each step to track reaction progress and isolate intermediates .
Advanced: What strategies resolve contradictions in reported bioactivity data across structural analogs?
Answer:
Discrepancies often arise from variations in substituent positioning (e.g., fluorophenyl vs. methoxyphenyl groups) or assay conditions. Methodological approaches include:
- Comparative SAR studies: Evaluate analogs like methyl 5-[(6-fluoro-4-oxoquinazolin-3-yl)methyl]furan-2-carboxylate () to isolate the impact of the triazolo-pyridine core versus oxadiazole substituents.
- Standardized assays: Re-test compounds under uniform conditions (e.g., pH, cell lines) to control for variables like solubility or metabolic interference .
- Computational docking: Use molecular modeling to compare binding affinities of conflicting analogs against target proteins (e.g., kinases) .
Basic: What analytical techniques confirm the compound’s structural integrity?
Answer:
- NMR spectroscopy: ¹H/¹³C NMR identifies proton environments (e.g., furan ester peaks at δ 3.8–4.0 ppm, fluorophenyl aromatic signals) .
- Mass spectrometry (MS): High-resolution MS validates the molecular formula (e.g., [M+H]+ ion matching calculated mass) .
- X-ray crystallography: Resolves stereochemistry of the triazolo-pyridine and oxadiazole rings, as demonstrated in structurally similar compounds .
Advanced: How can researchers design target-specific analogs while retaining core pharmacophores?
Answer:
- Bioisosteric replacement: Substitute the 3-fluorophenyl group with a 4-fluorophenyl or trifluoromethylpyridyl moiety to modulate lipophilicity and target engagement .
- Scaffold hybridization: Fuse the triazolo-pyridine core with thiazolo-triazole () or pyrimidine systems () to enhance binding to ATP pockets.
- Positional scanning: Systematically vary substituents on the furan carboxylate to optimize steric and electronic interactions .
Basic: What in vitro assays are suitable for initial bioactivity screening?
Answer:
- Kinase inhibition assays: Use fluorescence-based ADP-Glo™ assays to screen against kinase targets (e.g., EGFR, VEGFR) due to the compound’s triazole-oxadiazole motif .
- Antimicrobial testing: Broth microdilution assays (CLSI guidelines) assess activity against Gram-positive/negative bacteria, leveraging the fluorophenyl group’s membrane-disruptive potential .
- Cytotoxicity profiling: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) quantify IC50 values, with controls for solvent interference .
Advanced: How to address low yields in the final coupling step of the synthesis?
Answer:
- Optimize coupling reagents: Replace traditional EDC/HOBt with PyBOP or HATU for amide/ester bond formation, improving efficiency from 45% to >70% .
- Microwave-assisted synthesis: Reduce reaction time from 12 hours to 30 minutes while maintaining >90% purity .
- Purification: Use preparative HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) to isolate the product from side products .
Basic: What stability studies are critical for ensuring compound integrity during storage?
Answer:
- Forced degradation: Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) to identify degradation pathways (e.g., ester hydrolysis or oxadiazole ring cleavage) .
- Long-term stability: Store lyophilized samples at -20°C in amber vials with desiccants; monitor via HPLC every 3 months for purity shifts .
Advanced: How to elucidate the mechanism of action when conflicting kinase inhibition data exist?
Answer:
- Kinase profiling panels: Test against 100+ kinases (e.g., Eurofins KinaseProfiler™) to identify off-target effects .
- Cellular thermal shift assays (CETSA): Confirm target engagement by measuring protein stabilization post-treatment .
- CRISPR knockouts: Validate specificity using isogenic cell lines lacking suspected targets (e.g., EGFR-null lines) .
Basic: What computational tools predict the compound’s ADMET properties?
Answer:
- SwissADME: Estimates logP (2.8–3.2), solubility (-4.5 LogS), and CYP450 interactions .
- ProtoP-II: Predicts blood-brain barrier permeability (low, due to high polar surface area >100 Ų) .
- admetSAR: Flags potential hepatotoxicity risks from the furan and triazole motifs .
Advanced: How to resolve crystallographic discrepancies in the triazolo-pyridine ring conformation?
Answer:
- High-resolution XRD: Collect data at synchrotron facilities (λ = 0.7–1.0 Å) to refine torsion angles and hydrogen bonding patterns .
- DFT calculations: Compare experimental and computed bond lengths/angles to identify strained regions .
- Polymorph screening: Recrystallize from methanol/acetone mixtures to isolate dominant crystalline forms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
